Atorvastatin lactone diepoxide

Description

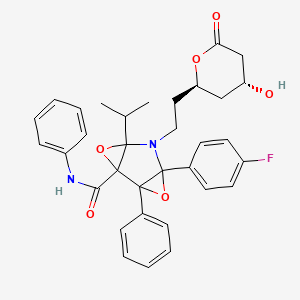

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBYMTZKFXXCHG-LCYBKVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C12C(O1)(C3(C(N2CC[C@@H]4C[C@H](CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747049 | |

| Record name | 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046118-40-4 | |

| Record name | 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Targeted Preparation

Strategies for Laboratory Synthesis of Atorvastatin (B1662188) Lactone Diepoxide

The laboratory synthesis of Atorvastatin lactone diepoxide presents a unique challenge, as it involves the introduction of two epoxide rings onto the pyrrole (B145914) core of the Atorvastatin lactone precursor. The strategies for its preparation are primarily centered on the controlled oxidation of Atorvastatin or its lactone form.

The formation of this compound is understood to occur via the oxidation of the pyrrole ring of Atorvastatin. researchgate.net A plausible synthetic route would therefore involve a direct epoxidation of the double bonds within the pyrrole moiety of Atorvastatin lactone.

Forced degradation studies have shown that exposing Atorvastatin to oxidative stress, for instance with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of epoxide impurities. lcms.czresearchgate.net A laboratory synthesis could mimic these conditions in a controlled manner. A likely reaction mechanism involves an intermediate endoperoxide formation, which subsequently rearranges to form the diepoxide structure. researchgate.net

A potential multi-step sequence could be conceptualized as:

Lactonization of Atorvastatin: Conversion of Atorvastatin to its lactone form, a common intramolecular cyclization reaction.

Controlled Oxidation: The selective epoxidation of the two double bonds of the pyrrole ring in Atorvastatin lactone using a suitable oxidizing agent. This step is critical and challenging due to the potential for over-oxidation or side reactions.

The choice of oxidizing agent is pivotal. While hydrogen peroxide is a common oxidant used in forced degradation studies, other reagents like m-CPBA are well-known for their efficacy in creating epoxides from alkenes. researchgate.netrsc.org The reaction conditions, including solvent, temperature, and stoichiometry of the oxidizing agent, would need to be meticulously optimized to favor the formation of the diepoxide over other oxidation byproducts.

The epoxidation of the two double bonds in the asymmetric pyrrole ring of Atorvastatin lactone can result in the formation of multiple diastereomers. The spatial arrangement of the bulky substituents on the pyrrole ring will inherently direct the approach of the oxidizing agent, leading to a degree of stereoselectivity.

Achieving specific diastereomers would necessitate the use of stereoselective epoxidation methods. This could involve the use of chiral catalysts or directing groups to influence the facial selectivity of the epoxidation. While specific studies on the stereocontrolled synthesis of this compound are not prevalent in the literature, principles from asymmetric epoxidation, such as the Shi epoxidation, could theoretically be adapted. rsc.org The inherent chirality of the statin side-chain could also play a role in directing the stereochemical outcome of the epoxidation reactions. The formation of a mixture of diastereomers is highly probable, and their separation would require advanced chromatographic techniques. lgcstandards.com

The most direct route to this compound is through the derivatization of Atorvastatin lactone itself. This precursor contains the necessary core structure, and the synthetic challenge lies in the specific and controlled modification of the pyrrole ring.

The process would involve the careful selection of an epoxidation agent that is reactive enough to attack the electron-rich double bonds of the pyrrole ring but selective enough to avoid unwanted side reactions on other functional groups present in the molecule. The reaction would likely be carried out in a suitable organic solvent at controlled temperatures to manage the exothermic nature of epoxidation reactions and to prevent degradation of the product. Purification of the resulting diepoxide from the reaction mixture would be a critical final step, likely involving chromatographic methods to isolate the desired compound from unreacted starting material and other byproducts.

Stereochemical Control in Epoxidation Reactions Leading to Diastereomers

Development of Chemical Reference Standards

The availability of pure chemical reference standards for impurities like this compound is essential for the quality control of pharmaceutical products. These standards are used to identify and quantify the impurity in drug batches, ensuring that they remain below acceptable limits.

This compound is available from several chemical suppliers as a reference material, often produced through custom synthesis. lgcstandards.comallmpus.comsynzeal.com The development of such a reference standard involves not only a robust synthetic process but also a thorough characterization and purification protocol.

The synthesis for a reference standard would follow the principles outlined above, aiming for a consistent and reproducible method. Following synthesis, the crude product would undergo rigorous purification, typically using techniques like preparative high-performance liquid chromatography (HPLC) to isolate the diepoxide with a high degree of purity.

The structural identity of the purified compound is then unequivocally confirmed using a battery of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight of the compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the presence of the epoxide rings and the integrity of the rest of the molecule.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Once the structure and purity are confirmed, the material can be certified as a chemical reference standard. This standard is then used in analytical laboratories to validate methods for detecting and quantifying this compound in Atorvastatin drug substances and products.

Formation Pathways and Degradation Mechanisms

Oxidative Degradation Routes

Oxidative stress is a primary factor in the degradation of atorvastatin (B1662188), leading to a variety of products, including epoxides. google.com These reactions can be initiated by light, heat, or chemical reagents and predominantly involve the drug's pyrrole (B145914) ring system. nih.govresearchgate.net

Exposure to light, particularly in the UVA and UVB ranges, can induce significant degradation of atorvastatin. sci-hub.se This process often involves a self-sensitized photooxygenation in aqueous solutions, leading to epoxide intermediates. researchgate.net

The indirect photolysis of atorvastatin is significantly driven by reactive oxygen species (ROS), with singlet oxygen (¹O₂) playing a dominant role. researchgate.netnih.gov Studies have calculated that the contribution of singlet oxygen to the photodegradation of atorvastatin can be as high as 67.14%. researchgate.netnih.gov The mechanism is believed to involve singlet oxygen addition to the pyrrole moiety, forming an unstable endoperoxide intermediate which can subsequently rearrange. nih.govresearchgate.netresearchgate.net

Interestingly, while atorvastatin itself may not be a potent singlet oxygen photosensitizer, research suggests that one of its photoproducts, a phenanthrene-like derivative formed via stilbene-like photocyclization, can act as an efficient photosensitizer. unina.it This photoproduct absorbs energy and transfers it to dissolved oxygen, generating singlet oxygen which can then oxidize other atorvastatin molecules, creating a cycle of degradation. unina.it The involvement of oxygen is critical, as irradiation in an argon atmosphere shows the drug remains unaltered. sci-hub.seresearchgate.net Other ROS, such as those generated by photosensitizing agents like polystyrene microplastics (e.g., triplet-excited state polystyrene), can also facilitate the phototransformation of atorvastatin.

The presence of certain metal ions, particularly ferric ions (Fe³⁺), can significantly accelerate the photodegradation of atorvastatin. scirp.orgscirp.org The addition of ferric ions to an aqueous solution of atorvastatin enhances the rate of its photochemical transformation, an effect that is important in environmental contexts where these ions are common. scirp.orgscirp.org

The mechanism appears to be partially linked to the enhanced absorption of radiation in the 300–350 nm range by the atorvastatin-iron complex. scirp.orgresearchgate.net The presence of Fe³⁺ ions not only increases the degradation rate but also influences the profile of the resulting photoproducts, leading to a greater number of derivatives compared to the degradation of atorvastatin alone. scirp.orgscirp.orgresearchgate.net

| Condition | Reaction Kinetics | Rate Constant (k) | Reference |

| Atorvastatin alone | Non-first-order (initial lag phase) | Not applicable | researchgate.net |

| Atorvastatin + Fe³⁺ (5 mg/l) | First-order | 0.130 min⁻¹ | scirp.orgscirp.org |

This interactive table summarizes the effect of ferric ions on the photodegradation kinetics of atorvastatin.

Atorvastatin is also susceptible to degradation from heat and oxidation in the absence of light. google.comnih.gov Amorphous forms of the drug are particularly vulnerable to these conditions. google.com Forced degradation studies, which are used to establish a drug's stability profile, often employ conditions of thermal and oxidative stress. lcms.cznih.gov

Treating atorvastatin with an oxidizing agent like hydrogen peroxide, often at elevated temperatures such as 40°C, is a common method to simulate and study oxidative degradation. lcms.cz These conditions are known to generate epoxide impurities, which are considered primary degradation products under oxidative and photolytic stress. researchgate.netresearchgate.net While specific thermal degradation pathways leading directly to the diepoxide are complex, the general mechanism involves the oxidation of functional groups with labile hydrogens to form hydroperoxides, which can then lead to further oxidized species like epoxides. lcms.cz

The pyrrole ring is the most reactive site for the oxidative degradation of atorvastatin. nih.govresearchgate.netwikipedia.org The majority of oxidative degradants are formed through the modification of this heterocyclic core. nih.gov A widely proposed reaction mechanism involves the formation of an intermediate endoperoxide across the pyrrole ring. nih.govresearchgate.netijpsdronline.com This unstable intermediate undergoes subsequent rearrangement, which can include an alkyl or aryl shift, leading to the formation of lactam rings or other complex structures. researchgate.netijpsdronline.com

Spectroscopic analysis of degradation products confirms the breakage and rearrangement of the five-membered pyrrole ring. ijpsdronline.comresearchgate.net Under certain oxidative conditions, these rearrangements can be extensive, involving shifts of substituent groups like the isopropyl group, ultimately resulting in pyrrolidone-type degradation products. nih.gov

Role of Singlet Oxygen and Reactive Oxygen Species

Thermal Oxidation Mechanisms Involving Epoxide Formation

Hydrolytic and Acid-Catalyzed Transformations

The "lactone" portion of the "Atorvastatin lactone diepoxide" name refers to the intramolecular ester form of atorvastatin. Atorvastatin exists in a pH-dependent equilibrium between its pharmacologically active open-ring hydroxy acid form and its inactive closed-ring lactone form. sci-hub.seresearchgate.net

Under acidic conditions (low pH), the equilibrium shifts to favor the formation of atorvastatin lactone through intramolecular esterification (lactonization) of the 3,5-dihydroxyheptanoate side chain. google.comsci-hub.senih.govnih.gov This conversion is a primary degradation pathway for atorvastatin, especially in acidic environments or during wet granulation processes without a stabilizing alkaline agent. google.comgoogle.com The reaction is reversible, with the lactone hydrolyzing back to the hydroxy acid form under neutral or basic conditions. sci-hub.se More drastic acidic conditions, such as treatment with strong mineral acids or heating, can cause further degradation of the lactone, including dehydration. nih.gov This lactone form, being a degradation product itself, can then undergo the oxidative pathways described above to form epoxide and diepoxide impurities.

Lactone Ring Opening and Recyclization Equilibria

Atorvastatin, which is therapeutically active as a hydroxy acid, exists in a pH-dependent equilibrium with its inactive lactone form. nih.gov This reversible intramolecular reaction involves the condensation of the C-5 hydroxyl group and the C-1 carboxyl group of the heptanoic acid side chain to form a six-membered ring, a process known as lactonization. nih.govbeilstein-journals.org

The formation of Atorvastatin lactone is significantly favored under acidic conditions. nih.govmtc-usa.commdpi.com The reaction is an intramolecular Fischer esterification, where protonation of the carboxylic acid carbonyl group makes it more susceptible to nucleophilic attack by the distal hydroxyl group. mtc-usa.com Conversely, under neutral or alkaline conditions (such as physiological pH), the equilibrium shifts to favor the ring-opening hydrolysis of the lactone, regenerating the active open-chain hydroxy acid form. nih.govresearchgate.netemrespublisher.com This interconversion is a critical aspect of atorvastatin's stability profile, as the lactone is a common degradant found in pharmaceutical formulations, especially during wet granulation or upon exposure to acidic environments. beilstein-journals.orgscielo.br

Acid-Induced C-C Bond Formation and Bridged Product Generation from Precursors

Under drastic acidic stress, atorvastatin undergoes a complex rearrangement to form unique, structurally complex products. Treatment of atorvastatin with concentrated aqueous hydrochloric acid at reflux temperature results in the formation of a novel, bridged tricyclic molecule in nearly quantitative yield. beilstein-journals.org This transformation involves several significant molecular changes, including the loss of the entire phenylcarbamoyl (carboxanilide) moiety. beilstein-journals.orgnih.gov

The proposed mechanism for this transformation begins with the acid-catalyzed formation of the atorvastatin lactone. beilstein-journals.org Subsequent protonation and dehydration of the lactone side chain generate a carbocation. This carbocation then acts as an electrophile, attacking the C-3 position of the pyrrole ring, thereby forming a new carbon-carbon bond and creating a fused ring system. beilstein-journals.org This cyclization is followed by a shift of the isopropyl group from the C-2 to the C-3 position of the pyrrole. The final step involves the elimination of the protonated phenyl isocyanate group to yield the stable bridged product. beilstein-journals.org The structure of this complex degradation product has been unequivocally confirmed through NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystal structure analysis. beilstein-journals.orgnih.govresearchgate.net

Dehydration Processes Leading to Unsaturated Lactones as Intermediates

In addition to the complex C-C bond formation, acid-catalyzed conditions can also lead to simpler dehydration reactions. Under more drastic conditions than those required for simple lactonization, Atorvastatin lactone can be further dehydrated to form an unsaturated lactone. beilstein-journals.org This reaction involves the elimination of the hydroxyl group at the C-3 position of the lactone ring along with a proton from an adjacent carbon, creating a double bond within the lactone ring system.

Furthermore, treatment with concentrated sulfuric acid at elevated temperatures (e.g., 60°C) also yields a degradation product resulting from a lactonization/dehydration process in the side chain, accompanied by the loss of the carboxanilide residue. beilstein-journals.orgnih.gov These unsaturated lactones represent key intermediates in the acid-catalyzed degradation cascade of atorvastatin.

Mechanisms of Multi-Epoxide Formation on the Atorvastatin Scaffold

Oxidative stress is another major degradation pathway for atorvastatin, leading to a variety of products, including the titular this compound. innovareacademics.innih.gov The electron-rich pyrrole ring of the atorvastatin molecule is particularly susceptible to oxidation. nih.govijpsdronline.com The formation of this compound, a derivative containing two epoxide rings on the original pyrrole core, represents a significant oxidative transformation. echemi.comlgcstandards.com

The mechanism for oxidative degradation is complex and can proceed via several routes. A probable pathway involves the formation of a highly reactive endoperoxide intermediate across the pyrrole ring upon exposure to oxidizing agents like hydrogen peroxide or atmospheric oxygen. nih.govnih.gov This endoperoxide can subsequently rearrange to form various products. Peroxy radicals, formed during autoxidation, can also react directly with the carbon-carbon double bonds of the pyrrole ring to yield epoxides. nih.gov

The formation of the diepoxide likely occurs on the Atorvastatin lactone scaffold. The process is believed to be a sequential epoxidation of the two double bonds within the pyrrole moiety. The first oxidation event forms a monoepoxide, which then undergoes a second epoxidation to yield the final diepoxide. This results in the formation of a complex 3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane core structure fused to the rest of the molecule. biosynth.com Forced degradation studies have identified several oxidative products, including mono-epoxides and other rearranged structures, confirming the molecule's sensitivity to oxidative conditions. nih.govgoogleapis.com

Data Tables

Table 1: Key Degradation Products of Atorvastatin

| Product Name | Precursor | Formation Conditions | Molecular Formula | Reference(s) |

| Atorvastatin lactone | Atorvastatin | Moderately acidic conditions (e.g., 0.1 M HCl) | C₃₃H₃₃FN₂O₄ | beilstein-journals.orgmtc-usa.com |

| Unsaturated atorvastatin lactone | Atorvastatin lactone | Drastic acidic conditions | C₃₃H₃₁FN₂O₃ | beilstein-journals.org |

| Bridged tricyclic product | Atorvastatin | Concentrated aqueous HCl, reflux | C₂₆H₂₆FNO₂ | beilstein-journals.orgnih.gov |

| This compound | Atorvastatin lactone | Oxidative stress | C₃₃H₃₃FN₂O₆ | lgcstandards.com |

| Oxidative product (ATV-FX1) | Atorvastatin | H₂O₂ in alkaline solution | C₃₃H₃₅FN₂O₇ | nih.gov |

A Comprehensive Analysis of the Chemical Reactivity and Transformation of this compound

This compound is a significant chemical entity that has garnered attention within the field of organic chemistry. This article delves into the specific chemical reactivity and transformation pathways of this compound, focusing on its epoxide and lactone functionalities. The subsequent sections will provide a detailed examination of its behavior under various chemical conditions, based on available research findings.

Chemical Reactivity and Transformation Studies

Dimerization and Other Complex Oligomerization Processes

As of the current body of scientific literature, there are no specific research findings, detailed studies, or published data available concerning the dimerization or other complex oligomerization processes of this compound. While this compound is recognized as a degradation product and impurity of Atorvastatin, its subsequent chemical transformations into dimeric or oligomeric structures have not been documented in publicly accessible scientific journals or databases. pharmaffiliates.comsynzeal.compharmaffiliates.comveeprho.comresearchgate.netnih.govgoogle.comresearchgate.netijsrst.comchromnet.netpharmaffiliates.comechemi.com

Consequently, information regarding the mechanisms, reaction conditions, or characterization of any such complex molecules derived from this compound is not available. Further research would be required to investigate the potential for this compound to undergo such transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive identification and characterization of atorvastatin (B1662188) lactone diepoxide. A combination of one-dimensional and two-dimensional NMR experiments provides invaluable information regarding the molecule's carbon-hydrogen framework, connectivity, and spatial arrangement.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of atorvastatin lactone diepoxide reveal a set of signals that, when compared to the parent atorvastatin molecule, confirm the significant structural modifications that have occurred. The absence of signals corresponding to the pyrrole (B145914) ring protons of atorvastatin and the appearance of new signals in the aliphatic region are indicative of the oxidation and subsequent epoxidation of the pyrrole moiety. nih.govresearchgate.net

Detailed analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum allows for the assignment of protons within the lactone ring and the side chains. Similarly, the ¹³C NMR spectrum provides a complete count of the carbon atoms, with chemical shifts confirming the presence of the epoxide carbons and the lactone carbonyl group. unina.it

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Key Regions of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Epoxide Protons | Multiple signals in the 2.5 - 4.5 ppm range | Signals typically in the 50-75 ppm range |

| Lactone Ring Protons | Complex multiplets | Carbons of the lactone ring |

| Isopropyl Group | Doublets and a multiplet | Distinct methyl and methine signals |

| Aromatic Protons | Signals in the 7.0-8.0 ppm range | Aromatic carbon signals |

| Lactone Carbonyl | - | ~170 ppm |

Note: Actual chemical shifts can vary depending on the solvent and specific diastereomer.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry of Epoxides

To unravel the complex connectivity and stereochemistry of the two epoxide rings, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes the proton-proton coupling network, allowing for the tracing of spin systems within the molecule. It is instrumental in connecting adjacent protons, for instance, those within the lactone ring and the ethyl side chain. unina.it

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of protonated carbons. unina.it This is crucial for assigning the specific ¹H and ¹³C signals of the epoxide rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the epoxide rings. It identifies protons that are close in space, providing through-space correlations. The presence or absence of NOE cross-peaks between specific protons on the epoxide rings and adjacent groups helps to establish their relative orientation (syn or anti). unina.it

Chiral NMR for Diastereomeric Ratio Determination

The synthesis or degradation of atorvastatin can lead to the formation of multiple diastereomers of this compound. lgcstandards.com Chiral NMR spectroscopy, often employing chiral solvating agents or chiral stationary phases in conjunction with HPLC-NMR, is a powerful tool for differentiating and quantifying these diastereomers. The distinct chemical environments induced by the chiral agent for each diastereomer can lead to the separation of their NMR signals, allowing for the determination of the diastereomeric ratio. ppj.org.ly

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, and through fragmentation analysis, offers further insights into its complex structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is critical for determining the precise mass of the molecular ion of this compound. nih.govresearchgate.net This accurate mass measurement allows for the calculation of the elemental formula with a high degree of confidence, confirming the addition of two oxygen atoms to the atorvastatin lactone structure. The molecular formula for this compound is C₃₃H₃₃FN₂O₆, with a molecular weight of 572.62 g/mol . lgcstandards.com

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Fragmentation Pathway Analysis of Complex Structures

Tandem mass spectrometry (MS/MS or MSⁿ) is an indispensable technique for probing the intricate structure of this compound. wikipedia.org In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The analysis of these fragments provides a roadmap of the molecule's connectivity.

The fragmentation pattern of this compound is complex due to the fused ring system. Key fragmentation pathways often involve the cleavage of the lactone ring, loss of water, and cleavages associated with the diepoxide structure. By performing multiple stages of fragmentation (MSⁿ), a detailed fragmentation tree can be constructed, allowing for the elucidation of the core structure and the positions of the epoxide rings. akjournals.com

Table 2: Representative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss/Fragment Identity |

| 573.2 [M+H]⁺ | Various | - |

| [M+H - H₂O]⁺ | Loss of a water molecule | |

| [M+H - C₃H₇]⁺ | Loss of the isopropyl group | |

| Fragments from lactone ring opening | Characteristic of the lactone moiety | |

| Fragments from epoxide ring cleavage | Indicative of the diepoxide structure |

Note: The specific m/z values and relative abundances of fragment ions can vary based on the instrument and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a compound, it is possible to generate a detailed electron density map. This map allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, provided that the crystal is of sufficient quality and, in some cases, through the use of anomalous dispersion effects. researchgate.netresearchgate.net This is a definitive method for assigning the absolute configuration of stereocenters.

Research Findings for this compound:

A search of the public scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. While the structures of Atorvastatin itself and some of its other degradation products have been reported, dedicated crystallographic analysis of the diepoxide lactone is not publicly available. google.com Therefore, no data table of its crystallographic parameters can be presented.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups (e.g., C=O, O-H, N-H, C-F) absorb at characteristic frequencies, making their identification straightforward. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which also corresponds to molecular vibrations.

The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of a molecule. For a complex molecule like this compound, these techniques would be expected to identify key functional groups such as the lactone carbonyl, the amide carbonyl, aromatic rings, the C-F bond, and the epoxide rings.

Research Findings for this compound:

Specific, fully assigned IR and Raman spectra for this compound are not available in peer-reviewed journals. While studies on Atorvastatin calcium have assigned its major vibrational bands, this data cannot be directly extrapolated to the diepoxide lactone derivative due to significant structural differences. researchgate.net The formation of the lactone and two epoxide rings would substantially alter the vibrational spectrum. Without experimental data, a table of characteristic vibrational frequencies for this compound cannot be compiled.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This results in a spectrum with positive and negative peaks (Cotton effects) that are highly sensitive to the molecule's stereochemistry and conformation in solution.

By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, it is possible to assign the absolute configuration of a chiral molecule. This is a valuable alternative or complement to X-ray crystallography, especially for non-crystalline samples.

Research Findings for this compound:

There is no published research containing experimental or theoretical CD or ORD data for this compound. While chiroptical spectroscopy has been successfully applied to assign the stereochemistry of other complex atorvastatin derivatives, a similar analysis for the diepoxide lactone has not been reported in the scientific literature. Consequently, no chiroptical data can be presented.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to scrutinize the intrinsic properties of Atorvastatin (B1662188) lactone diepoxide at the electronic level. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, reactivity, and spectroscopic characteristics of the molecule.

Electronic Structure Analysis of Epoxide and Lactone Moieties

The electronic character of the epoxide and lactone functionalities within Atorvastatin lactone diepoxide is fundamental to its chemical behavior. The lactone group, a cyclic ester, is characterized by a planar ester linkage where the carbonyl carbon is sp² hybridized. This results in a significant dipole moment and the potential for nucleophilic attack at the carbonyl carbon.

The diepoxide feature, consisting of two three-membered ether rings, introduces considerable ring strain. This strain, coupled with the high electronegativity of the oxygen atoms, polarizes the C-O bonds, rendering the carbon atoms electrophilic. Quantum chemical calculations can quantify the electron density distribution across these moieties. For instance, a Natural Bond Orbital (NBO) analysis would likely reveal the partial positive charges on the epoxide carbons, highlighting their susceptibility to nucleophilic opening.

General principles from studies on the epoxidation of other drug molecules suggest that the formation of an epoxide metabolite increases its electrophilicity. This heightened electrophilicity is a key factor in the potential reactivity of the compound.

Reaction Mechanism Studies of Diepoxide Formation and Transformation

The formation of this compound is hypothesized to occur via the oxidation of the pyrrole (B145914) ring of Atorvastatin lactone. Computational studies can model the reaction pathway for this epoxidation, likely mediated by an oxidizing agent. By calculating the transition state energies, a theoretical energy barrier for the reaction can be determined. Such calculations on related thiazole-containing drugs have shown that the energy barrier for epoxidation is a critical factor in the formation of such metabolites.

Furthermore, the transformation of the diepoxide can be explored. Ring-opening reactions under various conditions (e.g., acidic, basic, or with a nucleophile) can be simulated. These studies would involve calculating the energies of the intermediates and transition states to predict the most favorable transformation pathways. The stability of the diepoxide and its propensity to rearrange or react are key questions that can be addressed through these theoretical investigations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated magnetic shielding tensors for each nucleus. By comparing the calculated shifts with experimental data of known Atorvastatin impurities, it is possible to confirm the structure of the diepoxide. google.com For example, the carbon atoms of the epoxide rings are expected to have characteristic ¹³C chemical shifts in a specific range that can be predicted computationally.

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion. The calculated frequencies can be compared to experimental IR spectra to identify characteristic peaks for the epoxide and lactone functionalities. For instance, the symmetric and asymmetric stretching of the C-O-C bonds in the epoxide rings would have distinct vibrational frequencies.

| Spectroscopic Data Type | Predicted Key Features for this compound |

| ¹³C NMR Chemical Shifts | Signals corresponding to the epoxide ring carbons, shifted due to the strained ring and electronegative oxygen. |

| ¹H NMR Chemical Shifts | Signals for protons attached to the epoxide rings, with coupling constants indicative of their stereochemical relationship. |

| Vibrational Frequencies (IR) | Characteristic stretching frequencies for the C-O-C bonds of the epoxide rings and the C=O bond of the lactone. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the transitions between them.

The stability of the diepoxide rings can also be assessed through MD simulations. By monitoring the bond lengths and angles of the epoxide moieties over the course of a simulation, any tendencies towards ring-opening or other structural deformations can be identified. These simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand the influence of the surroundings on the molecule's conformation and stability.

Docking Studies of Chemical Interactions within a Research Context (Non-Biological Receptor Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov While docking is often used in the context of biological targets, it can also be applied to study the interactions of this compound with non-biological receptors, such as synthetic polymers, cyclodextrins, or other host molecules. ijpsr.comup.ac.za

These studies can be valuable in a research context for designing systems for the selective recognition or sequestration of this compound. The docking process involves generating a multitude of possible binding poses of the diepoxide within the binding site of the non-biological receptor and scoring them based on the calculated binding affinity.

Environmental Chemistry and Abiotic Transformation

Photodegradation in Aquatic Environments

Photodegradation, both direct and indirect, is a significant pathway for the transformation of atorvastatin (B1662188) in sunlit aquatic environments, leading to the formation of various photoproducts, including epoxide derivatives.

The quantum yield for the direct photolysis of the parent compound, atorvastatin, has been determined to be 0.0041 under simulated solar irradiation. researchgate.netnih.gov Another study reported a similar quantum yield of 4.5 x 10⁻³. unina.it This value indicates that direct absorption of light by the atorvastatin molecule contributes to its degradation in the environment. The formation of an epoxide impurity is noted as a primary degradation product of statins under photolytic stress. researchgate.netresearchgate.net

Table 1: Quantum Yield of Atorvastatin Direct Photolysis

| Parameter | Value | Reference |

|---|---|---|

| Quantum Yield (Φ) | 0.0041 | researchgate.net, nih.gov |

Quantum Yield Determination of Direct Photolysis

Hydrolytic Stability and Kinetic Studies in Aqueous Systems

The stability of atorvastatin and its derivatives is significantly influenced by pH. Atorvastatin undergoes pH-dependent interconversion between its active hydroxy acid form and its inactive lactone form. researchgate.netemrespublisher.com The lactone form, a precursor to Atorvastatin lactone diepoxide, is more prevalent under acidic conditions.

Studies on the hydrolytic degradation of atorvastatin have shown that it is less stable in acidic mediums compared to basic mediums. emrespublisher.comresearchgate.net The degradation in an acidic medium follows first-order kinetics with a rate constant (k) of 1.88 × 10⁻² s⁻¹, while in a basic medium, it follows zero-order kinetics with a rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. emrespublisher.comresearchgate.net This suggests that the formation of the lactone, and subsequently the diepoxide, is favored under acidic conditions. The order of stability for statins is generally considered to be acidic hydrolysis ≈ photolytic > oxidative hydrolysis > neutral > basic hydrolysis. researchgate.netresearchgate.net

Table 2: Kinetic Parameters of Atorvastatin Hydrolysis

| Medium | Reaction Order | Rate Constant (k) | Reference |

|---|---|---|---|

| Acidic | First-order | 1.88 × 10⁻² s⁻¹ | researchgate.net, emrespublisher.com |

Sorption Behavior in Environmental Matrices

The sorption of atorvastatin to wastewater biosolids, soils, and sediments is a key process influencing its environmental distribution and the potential for the formation of transformation products in these matrices. The sorption behavior is primarily driven by the hydrophobic parts of the molecule partitioning into the organic matter of the sorbent. researchgate.net

Equilibrium isotherms for atorvastatin sorption have been found to be linear over a wide range of aqueous concentrations. researchgate.net The organic carbon-normalized sorption coefficient (Koc) is a useful parameter for describing this behavior.

Table 3: Log Koc Values for Atorvastatin Sorption in Different Matrices

| Matrix | Log Koc | Reference |

|---|---|---|

| Wastewater Biosolids | 2.91 | researchgate.net |

| Peat Soil | 2.96 | researchgate.net |

| Sandy Soil | 2.70 | researchgate.net |

These values suggest that atorvastatin has a moderate tendency to adsorb to solid environmental matrices. researchgate.netnih.gov This sorption can influence the local concentration of the compound and its availability for transformation reactions, including the formation of this compound.

Abiotic Transformation Pathways and Products in Soil and Water

The primary abiotic transformation pathways for atorvastatin that can lead to the formation of this compound are oxidation and photolysis. The oxidation is often localized to the pyrrole (B145914) ring of the atorvastatin molecule. researchgate.net The suggested pathways involve the formation of endoperoxide and hydroperoxide intermediates, which are then followed by the formation of epoxides and lactam rings. researchgate.net The lactonization of the dihydroxy heptanoic acid side chain is another key transformation step. unina.it

In aqueous solutions, the irradiation of atorvastatin with sunlight has been shown to produce several photoproducts arising from the oxidation of the pyrrole ring and an alkyl/aryl shift, with a proposed mechanism involving singlet oxygen addition and an epoxide intermediate. unina.itresearchgate.net Nine phototransformation intermediates have been identified in total, with degradation pathways including hydroxyl addition, pyrrole-ring opening, and debenzamide reactions. nih.govresearchgate.net

Influence of Environmental Factors (e.g., pH, Dissolved Organic Matter) on Stability

The stability of atorvastatin and the formation of its transformation products are significantly influenced by environmental factors.

pH: As previously mentioned, pH plays a crucial role in the interconversion between the acid and lactone forms of atorvastatin. researchgate.netemrespublisher.com Acidic conditions favor the lactone form, which is a direct precursor to this compound. emrespublisher.comresearchgate.net The degradation of atorvastatin is also faster in acidic media. emrespublisher.comresearchgate.net

Dissolved Organic Matter (DOM): Dissolved organic matter, such as fulvic acids, can act as photosensitizers in indirect photolysis, accelerating the degradation of atorvastatin and the formation of photo-oxidation products, including epoxides. researchgate.netnih.gov Suwannee River Fulvic Acid (SRFA) has been identified as a major factor contributing to the indirect photolysis of atorvastatin. researchgate.netnih.gov

Nitrate (NO₃⁻): Nitrate ions, commonly found in natural waters, also contribute to the indirect photolysis of atorvastatin. researchgate.netnih.gov

The presence and concentration of these environmental factors will, therefore, significantly impact the rate and pathways of this compound formation in the environment.

Analytical Methodologies for Chemical Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Atorvastatin (B1662188) lactone diepoxide from the parent drug and other related substances. The choice of technique depends on the specific analytical goal, such as purity testing, degradation profiling, or preparative isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Atorvastatin and profiling its degradation products, including the lactone diepoxide. Stability-indicating HPLC methods are specifically developed to resolve the main compound from all potential impurities and degradants that may form under stress conditions like oxidation, hydrolysis, photolysis, and heat. nih.gov

Research has led to the development of various reversed-phase HPLC (RP-HPLC) methods capable of separating a complex mixture of Atorvastatin-related substances. These methods typically vary in their choice of stationary phase (column), mobile phase composition, and detector settings to achieve optimal resolution and sensitivity. One effective method utilizes a Zorbax Bonus-RP column with a gradient elution of a water-acetonitrile-trifluoroacetic acid mobile phase, with detection at 245 nm. nih.govsemanticscholar.org Another approach employs a Phenomenex Gemini C-18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol, monitored at 240 nm. nih.gov The selection of a specific method is often tailored to the number and type of impurities being targeted.

For the purpose of isolating specific degradation products like the lactone diepoxide for structural studies, preparative HPLC is employed. A study focused on isolating oxidative degradation products utilized a Luna prep C18(2) column, demonstrating the scalability of chromatographic methods from analytical to preparative purposes. researchgate.net

Table 1: Examples of HPLC Methods for Atorvastatin and Degradation Product Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Zorbax Bonus-RP | Phenomenex Gemini C-18 | Inertsil ODS C18 |

| Mobile Phase A | Water with Trifluoroacetic Acid | 0.02 M Potassium Dihydrogen Phosphate (pH 4) | 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile & Methanol | Acetonitrile |

| Elution Mode | Gradient | Isocratic | Isocratic (58:42 B:A) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 245 nm | 240 nm | 217 nm |

| Reference | nih.govsemanticscholar.org | nih.gov | wjpps.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle-size columns (typically <2 µm) to achieve faster, more efficient, and higher-resolution separations. This is particularly advantageous for analyzing complex impurity profiles where structurally similar compounds, such as isomers of degradation products, need to be resolved.

In the context of Atorvastatin analysis, UPLC technology has been successfully applied to enhance the separation of the API from its impurities. One study demonstrated that an ACQUITY UPLC CSH Phenyl-Hexyl column provided an optimal separation between Atorvastatin and a co-eluting impurity, which was not achievable with standard C18 columns. The method was paired with mass spectrometry, highlighting the synergy between high-resolution separation and sensitive detection. UPLC's ability to deliver sharp, narrow peaks improves both the resolution and the limits of detection for minor components like Atorvastatin lactone diepoxide.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "normal-phase" technique and can be particularly effective for separating chiral compounds or complex mixtures that are challenging to resolve by reversed-phase LC. However, based on available scientific literature, the application of SFC for the specific analysis of this compound has not been widely reported. While SFC holds potential for impurity analysis, HPLC and UPLC remain the predominant techniques in this area.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Coupled Analytical Techniques

To move beyond simple detection and quantification to definitive identification and structural elucidation, chromatographic systems are coupled with information-rich detectors, primarily mass spectrometers and, in specialized cases, NMR spectrometers.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is an indispensable tool for the analysis of drug degradation products. It provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. After separation by HPLC or UPLC, the eluent is directed into the mass spectrometer.

For Atorvastatin and its degradation products, LC-MS/MS is used to confirm the identity of peaks observed in the chromatogram. emrespublisher.com Studies on Atorvastatin degradation have used LC-MS systems to identify various products formed under stress. For instance, the oxidative degradation of Atorvastatin, which leads to the formation of the diepoxide, involves the oxidation of the pyrrole (B145914) ring. researchgate.netijpsdronline.com LC-MS/MS analysis of one such degradation product formed via oxidation revealed a molecular ion [M+H]+ at m/z 591.4, corresponding to a cyclic analog of Atorvastatin. ijpsdronline.com This type of data is critical for piecing together the degradation pathway.

The analysis is typically performed using an electrospray ionization (ESI) source in positive mode, which is effective for ionizing Atorvastatin and its related compounds. semanticscholar.orgijpsdronline.com The mass spectrometer can be operated in full-scan mode to search for all potential impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification of known impurities like the lactone diepoxide. emrespublisher.com

Table 2: Representative LC-MS/MS Parameters for Atorvastatin Impurity Identification

| Parameter | Method Details |

|---|---|

| LC System | Agilent 1100 Series or equivalent |

| MS System | Triple Quadrupole or Ion Trap |

| Column | YMC Pack ODS (250 x 4.6 mm, 5µm) |

| Mobile Phase A | 20 mM Acetate (B1210297) Buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile/Tetrahydrofuran |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Key Application | Identification of oxidative degradation products |

| Reference | ijpsdronline.com |

While LC-MS/MS is powerful for determining molecular weight and fragmentation, it can sometimes be insufficient for distinguishing between isomers, which have the same mass and can produce similar fragments. In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for complete structural elucidation.

The coupling of LC with NMR (LC-NMR) allows for the acquisition of NMR data on compounds as they elute from the chromatograph. However, due to sensitivity limitations, a more common approach for minor components is off-line LC-NMR. This involves using preparative HPLC to isolate and collect a sufficient quantity of the impurity of interest, which is then analyzed by high-field NMR. researchgate.net

Several studies on Atorvastatin degradation products have relied on this approach. After isolating unknown impurities formed under oxidative stress, researchers have used a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine their structures. researchgate.netijpsdronline.com This process was essential in characterizing several complex cyclic impurities formed from the oxidation of Atorvastatin's pyrrole ring, the same pathway that produces this compound. researchgate.net This powerful combination of preparative separation and high-resolution spectroscopy provides the highest level of confidence in structural assignments for novel or unexpected degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Mixtures

Development of Stability-Indicating Methods for Atorvastatin Diepoxide

The development of a stability-indicating analytical method is crucial for distinguishing the active pharmaceutical ingredient (API) from any degradation products or impurities that may form during manufacturing, storage, or under stress conditions. Atorvastatin is known to be susceptible to degradation under conditions of oxidation, light, and acid-base hydrolysis. sci-hub.seresearchgate.net Epoxide impurities, in particular, have been identified as primary degradation products under oxidative and photolytic stress, carrying a structural alert for potential genotoxicity. researchgate.net Therefore, methods designed to analyze Atorvastatin must be proven to be specific and sensitive enough to separate and quantify compounds like this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. nih.gov The development process often involves forced degradation studies, where the drug substance is intentionally exposed to harsh conditions such as acid, base, oxidation (e.g., hydrogen peroxide), heat, and light to generate potential impurities. nih.govlcms.cz The resulting mixture of the API and its degradants is then used to develop and optimize a chromatographic method capable of resolving all components. nih.gov

A key objective is to achieve clear separation between the main Atorvastatin peak and the peaks of all related substances, including isomers and degradation products like the diepoxide lactone. nih.gov Advanced detection techniques, such as mass spectrometry (LC-MS), are often coupled with chromatography to identify and confirm the structure of unknown impurities formed during these stress studies. researchgate.netveeprho.com

The following table outlines typical parameters for a stability-indicating HPLC method developed for Atorvastatin and its impurities.

Table 1: Example of a Stability-Indicating HPLC Method for Atorvastatin and its Impurities

| Parameter | Description |

|---|---|

| Chromatographic System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |

| Column | Zorbax Bonus-RP or similar C18 column nih.gov |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent like acetonitrile. ajpaonline.comscispace.com |

| Flow Rate | Typically around 1.0 mL/min for HPLC systems. nih.gov |

| Detection | UV spectrophotometry, often at a wavelength of approximately 245 nm. nih.gov Photodiode Array (PDA) detectors can also be used for peak purity analysis. mjcce.org.mk |

| Column Temperature | Maintained at a constant temperature, for example, 40°C, to ensure reproducibility. scispace.com |

| Run Time | Modern methods aim for shorter run times, such as 25 minutes, to improve efficiency. nih.gov |

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. nih.govnih.gov The specificity of the method is confirmed by its ability to resolve the analyte from all potential impurities, demonstrating its stability-indicating capability. nih.gov

Chemical Utility and Research Applications

Use as a Reference Standard for Impurity Detection in Chemical Synthesis and Quality Control

One of the principal applications of Atorvastatin (B1662188) lactone diepoxide is its use as a reference standard in the pharmaceutical industry. lgcstandards.com During the synthesis of Atorvastatin, several related impurities can be formed. Regulatory bodies worldwide mandate strict control over the levels of such impurities in the final active pharmaceutical ingredient (API).

To comply with these regulations, pharmaceutical manufacturers must develop and validate analytical methods capable of detecting and quantifying potential impurities. Atorvastatin lactone diepoxide serves as a certified reference material for this purpose. By using a known concentration of the diepoxide, analytical chemists can calibrate their instruments, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) systems, to accurately identify and measure its presence in batches of Atorvastatin. This ensures the purity, safety, and efficacy of the final drug product. The availability of high-quality reference standards like this compound is crucial for maintaining the quality standards of pharmaceuticals. lgcstandards.com

Table 1: Analytical Applications of this compound

| Application | Technique(s) | Purpose |

| Impurity Profiling | HPLC, LC-MS | Identification and quantification of the diepoxide as an impurity in Atorvastatin API. |

| Method Validation | Various | To confirm that an analytical method is suitable for its intended purpose of detecting the diepoxide. |

| Quality Control | HPLC, UV-Vis | Routine testing of Atorvastatin batches to ensure impurity levels are within acceptable limits. |

Application as a Model Compound for Studying Multi-Epoxide Systems

Epoxides are a class of cyclic ethers that are highly reactive due to the strain in their three-membered ring. Molecules containing multiple epoxide groups, such as this compound, present interesting and complex chemical behavior. Researchers utilize such compounds as model systems to investigate the reactivity and interaction of multiple epoxide functionalities within a single molecule.

Studies involving multi-epoxide systems can provide insights into:

Regioselectivity and Stereoselectivity: The presence of multiple epoxide rings allows for the study of which ring is more susceptible to nucleophilic attack and the stereochemical outcome of such reactions.

Intramolecular Reactions: The proximity of the epoxide groups can lead to intramolecular cyclizations and rearrangements, forming complex polycyclic structures.

Influence of Neighboring Groups: The lactone and other functional groups within the this compound molecule can influence the reactivity of the epoxide rings.

Understanding the chemistry of multi-epoxide systems is fundamental to various fields, including natural product synthesis and the development of new synthetic methodologies.

Contribution to Understanding Abiotic Environmental Fate of Organic Pollutants

The study of how pharmaceutical compounds and their derivatives behave in the environment is a growing area of ecotoxicology. While specific environmental fate studies on this compound are not extensively documented in publicly available literature, its chemical structure provides a basis for predicting its potential environmental behavior. As a diepoxide, it is expected to be susceptible to hydrolysis, where the epoxide rings are opened by water.

Role in the Development of Degradation Prevention Strategies in Chemical Manufacturing Processes

The formation of impurities like this compound during the manufacturing of Atorvastatin is undesirable. Understanding the mechanisms by which these impurities are formed is the first step toward developing strategies to prevent their formation. By studying the reaction conditions that lead to the epoxidation of precursor molecules, chemists can optimize the synthesis process to minimize the generation of the diepoxide.

This can involve:

Controlling Oxidizing Agents: Careful selection and control of the amount of oxidizing agents used in the synthesis.

Optimizing Reaction Conditions: Adjusting parameters such as temperature, pH, and reaction time to favor the desired product over the formation of the diepoxide impurity.

Purification Techniques: Developing more effective purification methods to remove any diepoxide that is formed.

Research in this area contributes directly to more efficient, cost-effective, and "greener" chemical manufacturing processes by increasing the yield of the desired product and reducing waste.

Research into Reaction Mechanisms and Stereoselective Syntheses of Complex Polycyclic Systems

The complex, three-dimensional structure of this compound, featuring multiple chiral centers and strained epoxide rings, makes it an intriguing target for research in synthetic organic chemistry. The study of its formation and reactions provides valuable information on reaction mechanisms, particularly those involving epoxidation and subsequent nucleophilic ring-opening reactions.

Furthermore, the challenge of synthesizing specific stereoisomers of this compound drives the development of new stereoselective synthetic methods. Achieving control over the stereochemistry of complex molecules is a major goal in modern organic synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The insights gained from synthesizing and studying complex polycyclic systems like this compound can be applied to the synthesis of other complex molecules, including natural products and new drug candidates.

Q & A

Q. What synthetic strategies are employed to produce atorvastatin lactone diepoxide, and how are stereochemical configurations validated?

this compound is synthesized via epoxidation of its precursor (e.g., dehydrocostus lactone derivatives) using oxidizing agents like m-chloroperoxybenzoic acid. The reaction conditions (e.g., solvent, temperature) influence the configuration of epoxide rings. To validate stereochemistry, researchers use X-ray crystallography and advanced NMR techniques (e.g., HMBC, NOESY) to resolve spatial arrangements of epoxide groups. Single-crystal X-ray diffraction is particularly critical for confirming configurations like 4α(15),10β(14)-diepoxide versus its isomers .

Q. How do polarity and structural modifications influence the bioactivity of this compound?

Diepoxides generally exhibit lower antimycobacterial activity compared to monoepoxides or parent lactones due to increased polarity, which impedes transport through lipid-rich bacterial membranes. For example, dehydrocostus lactone (MIC: 2 μg/mL against M. tuberculosis) loses activity when converted to diepoxides (MIC >16 μg/mL). Hydroxyl groups further reduce activity by enhancing polarity, as seen in 3-epizaluzanin C. Experimental designs should prioritize lipophilicity optimization and use radiorespirometric bioassays to quantify activity shifts .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

High-throughput LC-MS/MS with chemometric optimization is preferred. For instance, Derringer’s desirability function can optimize chromatographic parameters (e.g., acetonitrile content, column temperature) to resolve lactone, acid, and hydroxylated metabolites. Validation should include matrix effect assessments (e.g., internal standard-corrected matrix factors) and stability studies under varying pH conditions to account for lactone–hydroxy acid equilibrium .

Advanced Research Questions

Q. How do genetic polymorphisms in CYP3A5 and UGT1A1 affect the pharmacokinetics of this compound?

CYP3A53 non-expressors show 36% higher AUC for atorvastatin lactone due to reduced metabolism. UGT1A128 carriers exhibit altered lactone/acid ratios, with conflicting reports on plasma concentrations (e.g., higher lactone levels in some studies vs. reductions in others). Pharmacogenomic studies should integrate genotyping (e.g., rs776746 for CYP3A5, rs3064744 for UGT1A1) with population PK models to clarify metabolic variability .

Q. What experimental approaches resolve contradictions in structure-activity relationships (SAR) for diepoxide derivatives?

Contradictions arise from configurational/conformational effects (e.g., 4α(15),10β(14)- vs. 4β(15),10α(14)-diepoxide). To address this, use comparative bioassays with isomeric pairs and molecular dynamics simulations to assess membrane permeability. SAR studies should also correlate logP values with MICs to isolate polarity-driven activity loss from steric effects .

Q. How can this compound serve as a biomarker for statin-induced myopathy (SIM)?

Elevated lactone/acid ratios in plasma and muscle tissue correlate with SIM. In statin-intolerant patients, lactone levels are significantly higher (p<0.05). Methodologically, combine muscle biopsies with LC-MS/MS to quantify tissue-specific metabolite ratios. Sensitivity/specificity analyses (e.g., ROC curves) validate predictive power, with 2-OH-atorvastatin ratios achieving 100% predictive accuracy in pilot studies .

Q. What stability challenges arise in formulating this compound, and how are they mitigated?

Lactone formation is pH-dependent, with maximal conversion below pH 3. Excipient compatibility studies using pHeq (equilibrium pH) and solution pH scales identify incompatible acidic excipients (e.g., stearic acid). Accelerated stability testing (40°C/75% RH) monitors lactone degradation, while alkaline excipients (pH >6) suppress lactonization .

Methodological Notes

- Impurity Characterization : Use HPLC with photodiode array detection to distinguish this compound (CAS 887470-43-1) from related impurities (e.g., dihydroxy diketo derivatives). Reference standards must be cross-validated via NMR and HRMS .

- In Vivo Studies : Employ sparse sampling designs for PK modeling, integrating genetic covariates (e.g., UGT1A3 variants) to explain inter-individual variability in lactone clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.